molecular formula C10H14BrNO2 B014625 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide CAS No. 59709-57-8

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

Cat. No.: B014625
CAS No.: 59709-57-8
M. Wt: 260.13 g/mol
InChI Key: OGMGXKJQIOUTTB-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is a chemical compound belonging to the class of isoquinolinols. It is characterized by the presence of a methyl group at position 1 and hydroxy groups at positions 6 and 7 on the tetrahydroisoquinoline ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol typically involves the Pictet-Spengler reaction, where biogenic amines such as phenylethylamines react with aldehydes or α-keto acids . The reaction conditions often include the use of dehydrating agents like phosphorus oxychloride, phosphorus pentoxide, or zinc chloride to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale Pictet-Spengler reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated isoquinoline derivatives.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide has a wide range of scientific research applications:

Comparison with Similar Compounds

    Salsolinol: A similar compound with neurotoxic and neuroprotective properties.

    Norlaudanosoline: Another tetrahydroisoquinoline derivative with significant biological activity.

    Higenamine: Known for its cardiotonic and bronchodilator effects.

Uniqueness: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is unique due to its dual role as a neuroprotectant and potential therapeutic agent for neurodegenerative diseases and substance abuse disorders . Its ability to modulate multiple molecular pathways sets it apart from other similar compounds.

Properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMGXKJQIOUTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369987
Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59709-57-8
Record name 59709-57-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
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1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
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1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
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1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
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1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Reactant of Route 6
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

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